Ethyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of ethyl imidazo[1,5-a]pyridine-3-carboxylate with cyanomethyl(ethyl)sulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or imidazo[1,5-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl imidazo[1,5-a]pyridine-3-carboxylate: A precursor in the synthesis of the target compound.
Cyanomethyl(ethyl)sulfamoyl chloride: Another precursor used in the synthesis.
Imidazo[1,5-a]pyridine derivatives: A class of compounds with similar structural features and biological activities.
Uniqueness
Ethyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 1-[cyanomethyl(ethyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-17(10-8-15)23(20,21)13-11-7-5-6-9-18(11)12(16-13)14(19)22-4-2/h5-7,9H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIOGGQCHLHNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)S(=O)(=O)C1=C2C=CC=CN2C(=N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.